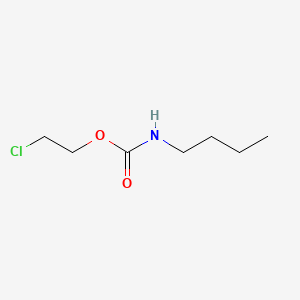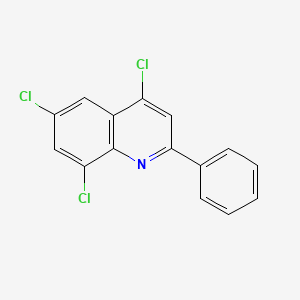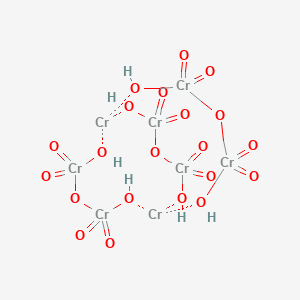
Chromium oxide (Cr8O21)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chromium oxide (Cr8O21) can be synthesized through several methods. One common method involves the two-step pyrolysis of chromium trioxide (CrO3) under an air atmosphere. This method is preferred due to its ability to produce pure-phase Cr8O21 . Another method involves high-temperature solid-phase pyrolysis of chromium trioxide, which also yields high-purity Cr8O21 . The reaction conditions, such as temperature and atmosphere, play a crucial role in determining the purity and performance of the final product .
Chemical Reactions Analysis
Chromium oxide (Cr8O21) undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, chromium in Cr8O21 can be oxidized to higher oxidation states, while in reduction reactions, it can be reduced to lower oxidation states. Common reagents used in these reactions include oxygen and hydrogen, respectively . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of lithium ions, Cr8O21 can form lithium chromate compounds .
Scientific Research Applications
Chromium oxide (Cr8O21) has a wide range of scientific research applications. In the field of energy storage, it is used as a cathode material for high specific energy lithium batteries due to its high reversible specific capacity and high potential plateau . In materials science, Cr8O21 is used in the preparation of thin films through pulsed laser deposition, which are then used in various technological applications .
Mechanism of Action
The mechanism of action of chromium oxide (Cr8O21) involves redox reactions between chromium ions in different oxidation states. During the charging and discharging process in lithium batteries, Cr8O21 undergoes a three-electron transfer between chromium in the +6 and +3 oxidation states . This redox reaction is facilitated by the unique crystal structure of Cr8O21, which consists of two [CrO6] sublattice units and one [CrO4] sublattice unit . The [CrO4] sublattice unit plays a crucial role in the intercalation and deintercalation of lithium ions, which is essential for the electrochemical performance of Cr8O21 .
Comparison with Similar Compounds
Chromium oxide (Cr8O21) can be compared with other chromium oxides, such as chromium dioxide (CrO2) and chromium trioxide (CrO3). CrO2 is known for its ferromagnetic properties and is used in magnetic recording media . CrO3, on the other hand, is a strong oxidizing agent and is used in various industrial processes . Other similar compounds include nickel-doped Cr8O21, which has enhanced electrochemical performance and cycling stability .
Properties
CAS No. |
27133-42-2 |
|---|---|
Molecular Formula |
Cr8H6O21 |
Molecular Weight |
758.00 g/mol |
IUPAC Name |
chromium;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/8Cr.6H2O.15O/h;;;;;;;;6*1H2;;;;;;;;;;;;;;;/q;;6*+1;;;;;;;;;;;;;;;;;;;;;/p-6 |
InChI Key |
VWOTZVCYDYLEOM-UHFFFAOYSA-H |
Canonical SMILES |
O[Cr](=O)(=O)O[Cr](=O)(=O)O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[Cr].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
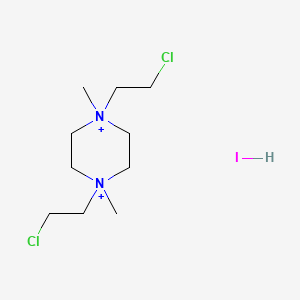
![(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)

![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
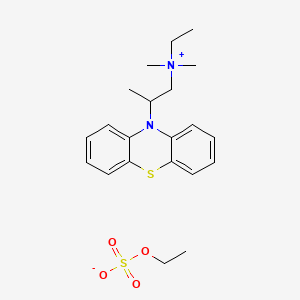
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
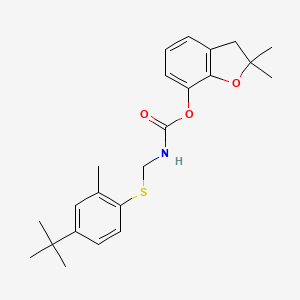
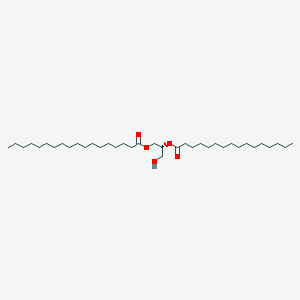

![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
